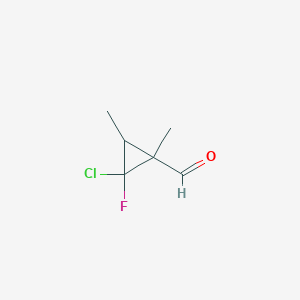
2-Chloro-2-fluoro-1,3-dimethylcyclopropane-1-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-2-fluoro-1,3-dimethylcyclopropane-1-carbaldehyde, also known as CFDC, is a chemical compound that has gained significant attention in the field of organic synthesis and medicinal chemistry. It is a versatile intermediate that can be used to synthesize a variety of biologically active compounds. CFDC has been used in various scientific research applications, including drug discovery and development, and has shown promising results in preclinical studies.
作用机制
The mechanism of action of 2-Chloro-2-fluoro-1,3-dimethylcyclopropane-1-carbaldehyde is not well understood, but it is believed to act as a reactive intermediate in the synthesis of biologically active compounds. This compound can undergo various chemical reactions, including cyclopropanation, oxidation, and reduction, which can lead to the formation of different products with different biological activities.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be relatively non-toxic in preclinical studies. This compound has been used as a starting material for the synthesis of potential anticancer agents, anti-inflammatory agents, and antiviral agents, which suggests that it may have some biological activity.
实验室实验的优点和局限性
2-Chloro-2-fluoro-1,3-dimethylcyclopropane-1-carbaldehyde has several advantages as a starting material for the synthesis of biologically active compounds. It is a versatile intermediate that can be used to synthesize a variety of compounds with different biological activities. It is also relatively easy to synthesize from commercially available starting materials. However, this compound has some limitations as well. It is a reactive intermediate that can undergo various chemical reactions, which can make it difficult to control the synthesis of specific products. It is also relatively unstable and can decompose over time.
未来方向
There are several future directions for the use of 2-Chloro-2-fluoro-1,3-dimethylcyclopropane-1-carbaldehyde in scientific research. One potential direction is the development of new chiral catalysts and ligands for asymmetric synthesis. This compound has been used as a starting material for the synthesis of chiral compounds, and further research in this area could lead to the development of new drugs and other biologically active compounds. Another potential direction is the development of new anticancer agents and antiviral agents. This compound has shown promising results in preclinical studies, and further research in this area could lead to the development of new treatments for cancer and viral infections. Finally, there is also potential for the use of this compound in the development of new materials with unique properties, such as polymers and surfactants.
合成方法
2-Chloro-2-fluoro-1,3-dimethylcyclopropane-1-carbaldehyde can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-chloro-2-fluoroethylamine with ethyl 2-bromoacetate to form the intermediate compound, which is then converted to this compound through a series of reactions involving cyclopropanation and oxidation.
科学研究应用
2-Chloro-2-fluoro-1,3-dimethylcyclopropane-1-carbaldehyde has been used in various scientific research applications, including drug discovery and development. It is a versatile intermediate that can be used to synthesize a variety of biologically active compounds. This compound has been used as a starting material for the synthesis of potential anticancer agents, anti-inflammatory agents, and antiviral agents. It has also been used in the development of chiral catalysts and ligands for asymmetric synthesis.
属性
IUPAC Name |
2-chloro-2-fluoro-1,3-dimethylcyclopropane-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClFO/c1-4-5(2,3-9)6(4,7)8/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGQNYUNPURGDDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C1(F)Cl)(C)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2615093.png)
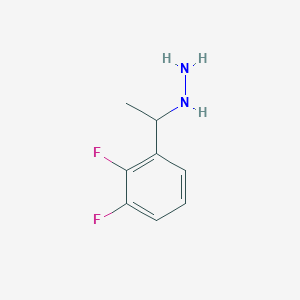
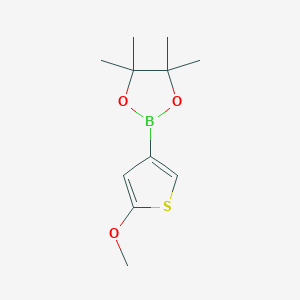
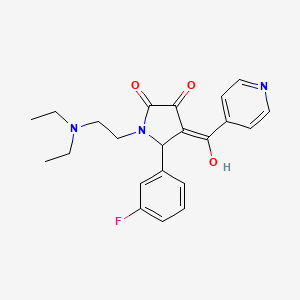
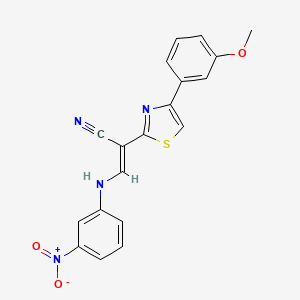
![N-[2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl]benzamide](/img/structure/B2615104.png)
![2-methyl-4-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2615105.png)
![N-(5-(2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2615106.png)
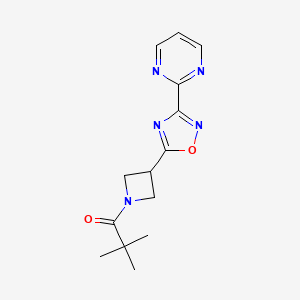
![1-(3-Fluoro-4-methylphenyl)-4-[3-(3-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2615108.png)
![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2615109.png)

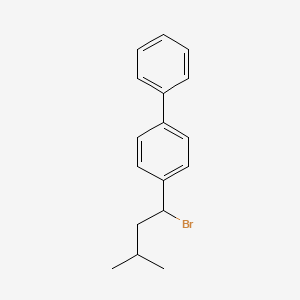
![2-methyl-N'-[4-(trifluoromethyl)pyridin-2-yl]propanehydrazide](/img/structure/B2615114.png)